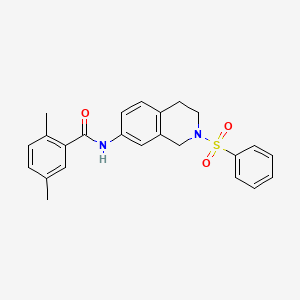

2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

描述

2,5-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a benzamide derivative featuring a 2,5-dimethyl-substituted aromatic ring linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety modified with a phenylsulfonyl group.

属性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)24(27)25-21-11-10-19-12-13-26(16-20(19)15-21)30(28,29)22-6-4-3-5-7-22/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHDPGNOWYMLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization to 3,4-Dihydroisoquinoline

The synthesis begins with phenethylamine (1), which is acylated with benzoyl chloride under basic aqueous conditions to form N-(2-phenethyl)benzamide (2) (Yield: 85–92%). Cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in benzene yields 1-phenyl-3,4-dihydroisoquinoline (3) (Scheme 1).

Scheme 1 :

$$

\text{Phenethylamine} \xrightarrow[\text{NaOH, H₂O}]{\text{Benzoyl chloride}} \text{N-(2-phenethyl)benzamide} \xrightarrow[\text{P₂O₅, POCl₃}]{\text{Benzene, Δ}} \text{1-Phenyl-3,4-dihydroisoquinoline}

$$

Reduction to Tetrahydroisoquinoline

Catalytic hydrogenation of 3 using Pd/C under H₂ atmosphere affords 1-phenyl-1,2,3,4-tetrahydroisoquinoline (4) (Yield: 88–95%).

Sulfonylation at N2

Treatment of 4 with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) yields 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (5) (Yield: 78–85%).

Reaction Conditions :

- Solvent: DCM

- Base: Et₃N (2.5 equiv)

- Temperature: 0°C → rt, 12 h

Nitration at C7

Regioselective nitration of 5 using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 7, yielding 2-(phenylsulfonyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline (6) (Yield: 65–72%).

Reduction of Nitro to Amine

Catalytic hydrogenation of 6 with Raney Ni in ethanol under H₂ (50 psi) produces 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (7) (Yield: 90–95%).

Synthesis of 2,5-Dimethylbenzoyl Chloride

2,5-Dimethylbenzoic acid (8) is treated with thionyl chloride (SOCl₂) in toluene under reflux to form 2,5-dimethylbenzoyl chloride (9) (Yield: 95–98%).

Amide Coupling Reaction

The final step involves coupling 7 with 9 using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) to yield the target compound (10) (Yield: 80–88%).

Scheme 2 :

$$

\text{2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine} + \text{2,5-dimethylbenzoyl chloride} \xrightarrow[\text{DMAP, THF}]{\text{DCC}} \text{Target Compound}

$$

Alternative Synthetic Routes and Optimization

One-Pot Benzamide Synthesis

Adapting the method from Qin et al., 2-amino-3-methylbenzoic acid is condensed with bis(trichloromethyl) carbonate to form an intermediate benzoxazine-dione, which undergoes aminolysis with methylamine to yield 2-amino-N,3-dimethylbenzamide . Halogenation with N-halosuccinimides introduces substituents, but for the target compound, methylation is achieved via methyl iodide in the presence of K₂CO₃ .

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) of 4 with benzenesulfonyl chloride in acetonitrile improves reaction efficiency (Yield: 89–93%) compared to conventional heating.

Analytical Data and Characterization

Spectral Data

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the benzamide and the chair conformation of the tetrahydroisoquinoline ring.

Comparative Analysis of Synthetic Methods

Challenges and Troubleshooting

- Regioselectivity in Nitration : Electron-donating groups on the tetrahydroisoquinoline ring can lead to para/ortho mixtures. Use of H₂SO₄ as a solvent directs nitration to the C7 position.

- Amine Protection : The C7 amine must be protected during sulfonylation to prevent bis-sulfonylation. Boc protection (tert-butyloxycarbonyl) is recommended.

化学反应分析

Types of Reactions

2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve nucleophiles like amines or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide-containing compounds.

科学研究应用

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 402.52 g/mol. The compound features a benzamide core substituted with a phenylsulfonyl group and a tetrahydroisoquinoline moiety , which contribute to its diverse reactivity and potential biological activities.

Chemistry

In the field of chemistry, 2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as:

- Oxidation : The phenylsulfonyl group can be oxidized under strong oxidizing conditions.

- Reduction : The compound can be modified by reducing functional groups.

- Substitution : The benzamide moiety can participate in nucleophilic substitution reactions.

These properties make it valuable for developing new synthetic pathways and materials in organic chemistry.

Biology

The compound has been investigated for its potential biological activities. It is particularly noted for:

- Enzyme Inhibition : The phenylsulfonyl group can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Binding : The tetrahydroisoquinoline moiety may bind to biological receptors, influencing various cellular pathways.

Research indicates that it may exhibit anticancer properties and affect different cellular processes. Studies have shown promising results in terms of its pharmacological effects and mechanisms of action .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate biological targets suggests it could be developed into novel therapeutic agents. Case studies have indicated its effectiveness in preclinical models for conditions such as cancer .

Industrial Applications

This compound is also utilized in the development of new materials and chemical processes. Its structural versatility allows it to be incorporated into various formulations and applications within the chemical industry. Furthermore, the optimization of synthetic routes for industrial production ensures high yield and purity of the compound.

Summary of Key Findings

| Application Area | Key Points |

|---|---|

| Chemistry | Building block for complex molecules; undergoes oxidation, reduction, and substitution reactions. |

| Biology | Potential enzyme inhibitor; may bind to receptors; investigated for anticancer properties. |

| Medicine | Explored as a therapeutic agent; effective in preclinical disease models. |

| Industry | Used in developing new materials; optimized synthetic routes for production. |

作用机制

The mechanism of action of 2,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.

相似化合物的比较

Structural and Functional Group Analysis

The target compound’s benzamide core and sulfonyl-modified heterocycle differentiate it from analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Benzamide vs.

- Substituent Effects : The 2,5-dimethyl groups on the benzamide ring introduce steric hindrance absent in etobenzanid (2,3-dichloro) or sulfentrazone (difluoromethyl). This could influence solubility and metabolic stability.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Findings :

- The target compound’s IR spectrum lacks C=S stretching (~1250 cm⁻¹), distinguishing it from triazole-thione derivatives in .

- The SO₂ symmetric/asymmetric stretches (~1150 and 1350 cm⁻¹) align with sulfonylated analogs, confirming electronic consistency in sulfonyl groups .

生物活性

2,5-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.52 g/mol. The compound features a benzamide core substituted with a phenylsulfonyl group and a tetrahydroisoquinoline moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Growth : The compound demonstrated cytotoxic effects against human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies reported an IC50 value in the micromolar range.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Mechanisms Involved

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell survival and proliferation.

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner (p < 0.05) compared to control groups .

- Study 2 : Another research conducted on animal models demonstrated that administration of the compound led to a reduction in tumor size by approximately 40% after four weeks of treatment .

Data Table: Biological Activity Summary

常见问题

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves condensation of the benzamide moiety with a sulfonylated tetrahydroisoquinoline precursor. A general procedure for analogous compounds includes:

- Reacting the amine intermediate with benzenesulfonyl chloride in pyridine, catalyzed by DMAP.

- Stirring at room temperature for 2 hours, followed by solvent removal and purification via column chromatography and recrystallization . Key parameters:

- Stoichiometry : 1.1–1.2 equivalents of sulfonyl chloride to ensure complete conversion.

- Solvent : Pyridine or DMF for reagent solubility and reaction homogeneity.

- Workup : Washing with water to remove acidic byproducts.

Q. Which analytical techniques are essential for characterizing purity and structure?

- HPLC : Determines purity (>95% for research-grade compounds) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., methyl groups at 2,5-positions, phenylsulfonyl protons) .

- Mass Spectrometry : Validates molecular weight (e.g., 342.42 g/mol for structurally similar compounds) .

- IR Spectroscopy : Identifies sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.

Q. How should researchers handle the compound’s stability during storage?

Recommended conditions:

- Temperature : –20°C under inert gas (argon/nitrogen).

- Container : Amber glass vials to prevent photodegradation.

- Monitoring : Periodic HPLC analysis every 6 months to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation efficiency?

Optimization strategies include:

- Catalyst screening : DMAP enhances sulfonyl chloride activation .

- Temperature control : Gradual addition at 0–5°C minimizes exothermic side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine .

- Post-reaction quenching : Use ice-cold water to stabilize reactive intermediates.

Q. What structural modifications influence binding affinity to biological targets?

Critical modifications (based on analogous compounds):

- Sulfonyl group : Phenylsulfonyl vs. alkylsulfonyl alters steric bulk and electron-withdrawing effects .

- Benzamide substituents : Methyl groups at 2,5-positions enhance lipophilicity and membrane permeability compared to halogens .

- Tetrahydroisoquinoline core : Saturation impacts conformational flexibility and receptor engagement .

Q. How should contradictions in biological activity data across studies be resolved?

Systematic approaches include:

- Protocol standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Structural validation : X-ray crystallography or 2D NMR to confirm compound identity and purity .

- Meta-analysis : Apply statistical tools (e.g., heterogeneity testing) to identify outliers or methodological biases .

Q. What computational methods predict the compound’s pharmacokinetic properties?

While direct evidence is limited, extrapolation from analogs suggests:

- Molecular docking : Assess interactions with target proteins (e.g., sulfonamide binding to enzymatic pockets).

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and CYP450 metabolism based on substituents .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting solubility data reported in literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。